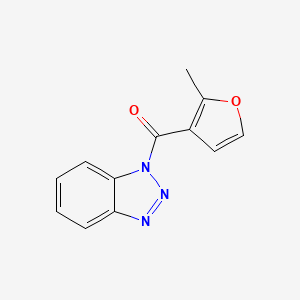
1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione, also known as CCT, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CCT belongs to the class of triazinanes, which are known for their anticonvulsant and analgesic properties. CCT has shown promising results in various scientific research studies and has the potential to be used as a therapeutic agent for treating certain diseases.
Mechanism of Action
1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA. This leads to an increase in the overall inhibitory tone in the brain, resulting in anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the excitability of neurons, leading to a decrease in seizures and convulsions. This compound also has analgesic effects, which are thought to be due to its ability to modulate the GABA-A receptor. Additionally, this compound has anti-inflammatory effects, which may be useful in treating inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione has several advantages for use in lab experiments. It is a highly selective compound, meaning that it only targets the GABA-A receptor and does not interact with other receptors in the brain. This makes it an ideal compound for studying the effects of GABA-A modulation. Additionally, this compound has a high potency, meaning that it can be used in low concentrations, minimizing the risk of toxicity.
However, there are also limitations to the use of this compound in lab experiments. Its complex synthesis process makes it difficult to produce in large quantities, which can limit its availability for research studies. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione. One area of research is the development of more efficient synthesis methods for this compound, which would make it more readily available for research studies. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans. Finally, there is potential for the development of new therapeutic agents based on the structure of this compound, which could have even greater efficacy and selectivity.
Synthesis Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione involves the reaction of 3-chloro-4-fluoroaniline with cyclohexyl isothiocyanate in the presence of a base. The resulting product is then subjected to cyclization to form this compound. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Scientific research studies have shown that this compound has a high affinity for the GABA-A receptor, which is responsible for regulating the inhibitory neurotransmitter GABA.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-cyclohexyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3S/c16-13-8-12(6-7-14(13)17)20-10-19(9-18-15(20)21)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHMOGJGKXMKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)
![4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5859699.png)
![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)

![6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5859765.png)
![(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5859768.png)
![methyl {3-methyl-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B5859791.png)